Cas no 36291-32-4 (1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol)

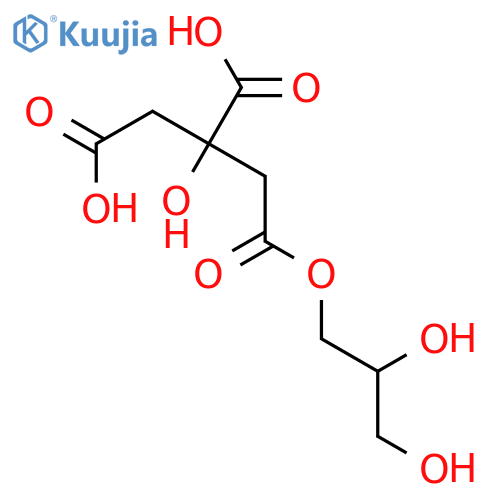

36291-32-4 structure

商品名:1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol 化学的及び物理的性質

名前と識別子

-

- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol

- Monoglyceride citrate

- 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid

- Citric acid monoglyceride

- Citric acid,ester with glycerol

- Citric acid,monoester with glycerol

- EINECS 252-951-8

- LS-2970

- UNII-4987GT719I

- NS00057686

- 9KXW8132HH

- Citric acid, monoester with glycerol

- SCHEMBL168114

- DTXSID40865812

- CHEBI:166458

- 1,1'-Monoglyceride citrate

- 1,2,3-Propanetriol mono(2-hydroxy-1,2,3-propanetricarboxylate)

- Q27272685

- 109350-12-1

- Citric acid, ester with glycerol

- 2-(2-(2,3-Dihydroxypropoxy)-2-oxoethyl)-2-hydroxysuccinic acid

- 36291-32-4

- 4987GT719I

- Glyceryl monocitrate

- 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1-(2,3-dihydroxypropyl) ester

- UNII-9KXW8132HH

-

- インチ: InChI=1S/C9H14O9/c10-3-5(11)4-18-7(14)2-9(17,8(15)16)1-6(12)13/h5,10-11,17H,1-4H2,(H,12,13)(H,15,16)

- InChIKey: VQENOYXMFIFHCY-UHFFFAOYSA-N

- ほほえんだ: OCC(COC(CC(CC(=O)O)(O)C(=O)O)=O)O

計算された属性

- せいみつぶんしりょう: 266.06400

- どういたいしつりょう: 266.064

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 9

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 162A^2

- 疎水性パラメータ計算基準値(XlogP): -3

じっけんとくせい

- 密度みつど: 1.635g/cm3

- ふってん: 598.2ºC at 760mmHg

- フラッシュポイント: 236ºC

- 屈折率: 1.567

- PSA: 161.59000

- LogP: -2.43670

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR00CSMX-500g |

citric acid, monoester with glycerol |

36291-32-4 | 99% | 500g |

$147.00 | 2025-02-13 |

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol 関連文献

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

36291-32-4 (1,2,3-Propanetricarboxylic acid, 2-hydroxy-, monoester with 1,2,3-propanetriol) 関連製品

- 77-89-4(Triethyl O-Acetylcitrate)

- 144-15-0(Acetyl trioctyl citrate)

- 1127-01-1(1-Hydroxycyclohexanecarboxylic Acid Ethyl Ester)

- 41248-23-1(Ethyl 1-hydroxycyclopentanecarboxylate)

- 24817-92-3(trihexyl O-acetylcitrate)

- 82469-79-2(trihexyl O-butyrylcitrate)

- 77-93-0(Triethyl citrate)

- 77-94-1(Tributyl citrate)

- 1587-20-8(Trimethyl citrate)

- 77-90-7(Tributyl O-Acetylcitrate)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:36291-32-4)2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ